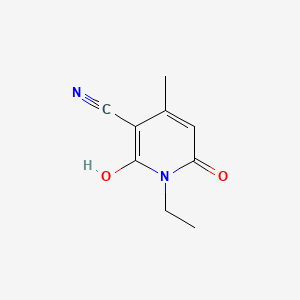

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Historical Context and Discovery of 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The compound this compound was first catalogued in chemical databases in 2005, with its initial creation date recorded as July 8, 2005, in the PubChem database. The most recent modifications to its chemical profile were documented as recently as May 24, 2025, indicating continued research interest and refinement of its properties. The European Inventory of Existing Commercial Chemical Substances assigned it the number 248-865-5, establishing its recognition within European chemical commerce regulations.

The discovery and characterization of this compound emerged from broader research into pyridone derivatives and their synthetic applications. Historical development of pyridone chemistry can be traced to fundamental studies of tautomerism in nitrogen-containing heterocycles, where researchers observed the dynamic equilibrium between pyridone and hydroxypyridine forms. The specific substitution pattern found in this compound represents an evolution of these early investigations, incorporating ethyl and methyl substituents alongside functional groups that enhance both reactivity and stability.

Industrial interest in this compound developed through research into disperse dye intermediates, where its unique combination of functional groups provided valuable synthetic pathways. The compound gained commercial significance as manufacturers recognized its potential in producing specialized dyes and pigments, leading to its inclusion in industrial chemical catalogs by the early 2000s.

Position in 2-Pyridone Classification Systems

This compound occupies a specific position within the broader classification of 2-pyridone derivatives, representing a multiply substituted variant of the basic 2-pyridone structure. The fundamental 2-pyridone scaffold consists of a six-membered aromatic ring containing one nitrogen atom, with a carbonyl group at the 2-position. This basic structure exhibits well-documented tautomerism between the pyridone form and the corresponding hydroxypyridine tautomer.

The classification system for pyridone derivatives considers several key structural features that define subcategories within this chemical family. The presence of the ethyl substituent at the nitrogen position classifies this compound as an N-alkylated pyridone derivative. The hydroxyl group at position 6 and the methyl group at position 4 further specify its position within the substituted pyridone hierarchy. The carbonitrile functionality at position 3 represents an additional level of substitution that significantly influences both the chemical reactivity and potential applications of the molecule.

Research has demonstrated that pyridone derivatives serve as valuable peptide bond isosteres and can form multiple hydrogen bond interactions with biological targets. The specific substitution pattern of this compound provides five derivatizable positions, offering four hydrogen bond acceptors and one hydrogen bond donor. This structural arrangement enables the compound to form additional interactions with therapeutic targets while maintaining favorable physicochemical properties.

The compound belongs to the broader category of nitrogen-containing heterocycles, which have attracted extensive attention due to their versatile pharmaceutical, agricultural, and industrial applications. Within the pyridone classification system, compounds with similar substitution patterns have demonstrated various biological activities ranging from antitumor and antimicrobial to anti-inflammatory properties.

Nomenclature Variations and Chemical Identity

The chemical identity of this compound is established through multiple nomenclature systems, each reflecting different aspects of its molecular structure and chemical relationships. The International Union of Pure and Applied Chemistry systematic name represents the most comprehensive description of the molecular architecture, specifying the exact position and nature of each substituent group.

The compound is known by numerous synonymous names that reflect various naming conventions and structural emphases. The name 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone emphasizes the pyridone core structure while highlighting the cyano functionality. Alternative designations include 1-Ethyl-2-oxo-1,2-dihydro-4-methyl-6-hydroxypyridine-3-carbonitrile and N-Ethyl-3-cyano-6-hydroxy-4-methyl-2-pyridone, each providing different perspectives on the structural organization.

The molecular formula C₉H₁₀N₂O₂ provides a concise representation of the atomic composition, indicating the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 178.19 grams per mole establishes its position among medium-sized organic molecules suitable for various synthetic applications.

Registry numbers from various chemical databases provide unique identifiers that facilitate precise communication about the compound across different research and commercial contexts. The PubChem Substance Identifier 253660330 links the compound to comprehensive chemical and biological data repositories. The DTXSID4067359 identifier connects it to toxicity and environmental fate databases.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of functional groups that provide multiple avenues for chemical modification and application development. The compound serves as an exemplar of the versatility achievable through strategic substitution of the pyridone core structure, demonstrating how multiple functional groups can be incorporated without compromising molecular stability.

Research into pyridone derivatives has established their importance as scaffolds for pharmaceutical development, with the basic pyridone structure appearing in numerous approved drugs including milrinone, pirfenidone, and deferiprone. The specific substitution pattern present in this compound contributes to understanding how different functional group combinations influence biological activity and synthetic utility.

The compound's role in disperse dye chemistry represents a significant application area where its unique properties enable the development of specialized colorants. Industrial research has identified this compound as an intermediate in the synthesis of various dye molecules, demonstrating the practical significance of pyridone derivatives in commercial chemical processes. The presence of both electron-withdrawing and electron-donating groups within the molecule provides chemists with opportunities to fine-tune reactivity for specific synthetic transformations.

Studies of related pyridone compounds have revealed their potential as building blocks for creating libraries of bioactive molecules. The pyridine scaffold generates versatility in creating compound collections with different functional group arrays, making compounds like this compound valuable starting points for medicinal chemistry research. Research has shown that pyridine-containing compounds hold promise for developing pharmaceuticals against drug-resistant bacteria, as they exert significant inhibitory effects on various pathogens.

The compound's chemical reactivity profile, characterized by its ability to participate in condensation and coupling reactions, positions it as a valuable synthetic intermediate. Its reactivity with diazonium salts enables formation of complex organic molecules with specific properties, making it particularly useful in the production of specialized chemicals. The mechanism of action involves reactivity as an arylamine, undergoing transformations that lead to diazonium compound formation and subsequent interactions with various molecular targets.

Properties

IUPAC Name |

1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-8(12)4-6(2)7(5-10)9(11)13/h4,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNMMQRIPFUHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C(=C1O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067359 | |

| Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28141-13-1 | |

| Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028141131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives under specific reaction conditions . The process typically requires a hydrogenation catalyst and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

In industrial settings, the compound is produced using large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product in powder or crystalline form .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Condensation Reactions: It reacts with diazonium salts to form diazonium compounds.

Coupling Reactions: It participates in coupling reactions to produce complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Antitubercular Activity

The compound has shown promise in antitubercular activity. Case studies have demonstrated its effectiveness in inhibiting the growth of Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Antioxidant Properties

Research findings suggest that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various studies .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and protection against neuronal damage .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported on the synthesis of several derivatives of this compound and their testing against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Neuroprotective Properties

In another research project, scientists investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with the compound, suggesting its potential utility in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity as an arylamine. It undergoes condensation and coupling reactions, forming diazonium compounds that interact with various molecular targets. These interactions can lead to the formation of complex organic molecules with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

- Structural Difference : The propyl group replaces the ethyl substituent at the N1 position.

- Properties : Higher molecular weight (192.22 g/mol ) compared to the ethyl variant (178.19 g/mol), which may reduce solubility in polar solvents .

- Applications : Similar use as a dye intermediate, though the longer alkyl chain could influence steric effects in coordination chemistry or dye stability .

5-Acetyl-4-(2-chloroquinolin-3-yl)-6-methyl-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile

- Structural Difference: Incorporates a chloroquinoline moiety and acetyl group, enhancing π-conjugation and electron-withdrawing effects.

- Biological Activity: Quinoline derivatives are known for antimicrobial and antiproliferative properties. This compound’s structural complexity may improve binding to biological targets compared to the simpler ethyl-substituted analog .

- Synthesis : Requires cyclization reactions with aldehydes and acetylacetone, contrasting with the diazo-coupling methods used for the target compound .

Thermal Stability and Coordination Chemistry

- Target Compound : Forms octahedral complexes with transition metals (e.g., Co(II), Ni(II)) except Zn(II), which adopts tetrahedral geometry. These complexes exhibit thermal stability up to 250°C .

- Azo-Linked Analogs : Azo dyes derived from sulfamethoxazole coupling (e.g., 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile azo derivatives) show enhanced thermal stability due to extended conjugation but require additional synthetic steps .

Antioxidant and Antimicrobial Activity

- Bromophenyl-Substituted Derivatives : Compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrate 79.05% DPPH radical scavenging activity , nearing ascorbic acid (82.71%). In contrast, the target compound’s simpler structure may limit its antioxidant efficacy .

- Antimicrobial Performance: Transition metal complexes of the target compound show moderate inhibition against Staphylococcus aureus and Escherichia coli, comparable to azo-linked analogs but less potent than quinoline-containing derivatives .

Computational and Industrial Relevance

- QSAR Studies : Dihydropyridines with electron-withdrawing groups (e.g., 4-(4-chlorophenyl)-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) show higher binding affinities to MCF-7 breast cancer receptors than the ethyl-methyl-substituted target compound, as predicted by DFT and docking studies .

- Industrial Use: The target compound’s cost-effective synthesis (via diazo coupling) and moderate bioactivity make it preferable for large-scale dye production, while specialized derivatives (e.g., bromophenyl or quinoline-containing) are reserved for pharmaceutical applications .

Biological Activity

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound with the molecular formula C9H10N2O2, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The compound has a molecular weight of 178.19 g/mol and is known for its reactivity with diazonium salts, which makes it valuable in organic synthesis. It can be synthesized via various methods, including hydrogenation of pyridine derivatives and coupling reactions with diazonium salts .

Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Hydrogenation | Involves the reduction of pyridine derivatives under controlled conditions to yield the target compound. |

| Coupling Reactions | Reacts with diazonium salts to form complex organic molecules useful in dye production and other applications. |

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant capabilities. This property is crucial for protecting cells from oxidative stress .

Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating diseases like diabetes or cancer .

The mechanism of action involves the compound's ability to form diazonium compounds through condensation reactions. These compounds can interact with various biological targets, leading to alterations in enzyme activity or cellular responses. The reactivity as an arylamine allows it to participate in biochemical modifications that are essential for its biological effects .

Case Studies

Several studies have explored the biological applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity against Gram-positive bacteria compared to standard antibiotics, suggesting potential use in treating resistant infections .

- Antioxidant Activity Assessment : In vitro assays revealed that the compound significantly reduced oxidative stress markers in cultured cells, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

- Enzyme Inhibition Studies : Research highlighted its role as an inhibitor of key enzymes like α-glucosidase and α-amylase, which are critical in carbohydrate metabolism, thus suggesting its utility in managing diabetes .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer: The compound can be synthesized via a cyclization reaction. A typical procedure involves refluxing a ketone precursor (e.g., acetophenone derivatives) with ethyl cyanoacetate, an aldehyde (e.g., substituted benzaldehydes), and ammonium acetate in ethanol for 10–20 hours. The reaction mixture is cooled, filtered, and crystallized from dimethylformamide (DMF)/ethanol (1:2) . For derivatives with ethyl substituents, adjusting the alkylating agent (e.g., ethyl bromide) during cyclization ensures proper functionalization .

Key Data:

| Reagent | Role | Conditions | Yield Range |

|---|---|---|---|

| Ethyl cyanoacetate | Cyclization agent | Reflux, 10–20 h | 70–85% |

| Ammonium acetate | Catalyst | Ethanol solvent | — |

| Aldehyde derivatives | Substituent source | 80–100°C | — |

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Use a combination of:

- FTIR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (C=O, ~1640–1680 cm⁻¹), and nitrile (C≡N, ~2210 cm⁻¹) groups .

- ¹H-NMR : Identify protons adjacent to electronegative groups (e.g., δ 6.7–7.8 ppm for aromatic protons, δ 1.2–1.4 ppm for ethyl -CH₃) .

- ¹³C-NMR : Detect carbonyl carbons (~160–170 ppm) and nitrile carbons (~115–120 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 320 for a derivative with fluorophenyl substituents) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety glasses, and a lab coat. Use a fume hood to avoid inhalation .

- Engineering Controls : Ensure proper ventilation and avoid direct skin contact. Wash hands thoroughly after handling .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, as halogenated byproducts may require specialized treatment .

Advanced Research Questions

Q. How can the antioxidant activity of this compound be evaluated experimentally?

Methodological Answer: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay :

Prepare a 0.1 mM DPPH solution in methanol.

Incubate the compound at varying concentrations (e.g., 6–12 ppm) with DPPH for 30 min in the dark.

Measure absorbance at 517 nm. Calculate activity using:

Derivatives with bromophenyl groups show ~67–79% activity, comparable to ascorbic acid (82.71%) .

Example Data:

| Compound Substituents | Antioxidant Activity (%) |

|---|---|

| 4-Bromophenyl derivative | 79.05 |

| 4-Methoxyphenyl derivative | 17.55 |

| Ascorbic acid (control) | 82.71 |

Q. What computational approaches predict binding affinity for biological targets?

Methodological Answer:

- Molecular Docking : Use PyRx and BIOVIA Discovery Studio to model ligand-protein interactions. Optimize binding poses using AutoDock Vina with Lamarckian genetic algorithms .

- MM/GBSA Analysis : Calculate binding free energies to rank affinity scores. For example, docking studies correlate with experimental MIC values against Staphylococcus aureus .

Q. How are transition metal complexes of this compound synthesized and characterized?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position to enhance antimicrobial activity. Bromophenyl derivatives show MIC values of 32–64 µg/mL against E. coli .

- Thione Analogues : Replace the 2-oxo group with 2-thioxo to improve metal chelation and cytotoxicity (IC₅₀ ~12–18 µM in MCF-7 cells) .

Q. What in vitro assays evaluate anticancer potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.